![molecular formula C9H13ClFN B1373658 [3-(2-Fluorophenyl)propyl]amine hydrochloride CAS No. 1269379-11-4](/img/structure/B1373658.png)
[3-(2-Fluorophenyl)propyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Fluorophenyl)propyl]amine hydrochloride” is a unique chemical provided to early discovery researchers . It’s a solid compound with the SMILES string FC(C=CC=C1)=C1CCCN.Cl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It’s classified as a combustible solid under storage class code 11 . The flash point is not applicable .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
Synthesis and Antibacterial Activity : The synthesis of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates and their antibacterial properties have been investigated. Some of these compounds exhibited high antibacterial activity but did not neutralize superoxide radicals effectively (Arutyunyan et al., 2012).
Antibacterial and Antioxidant Activities : Another study synthesized various amine oxalates, including those related to [3-(2-Fluorophenyl)propyl]amine hydrochloride, and evaluated their antibacterial and antioxidant activities. These compounds showed promising antibacterial effects, though they were mostly ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Amine Derivatives : The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines and their oxalates and hydrochlorides has been conducted, revealing high antibacterial activity for these compounds (Arutyunyan et al., 2017).
Derivative Synthesis and Properties : The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a derivative of the compound , was achieved, highlighting the process's efficiency and high yield (Bin, 2010).
Novel Synthesis Approaches : A study on the novel synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives was conducted, emphasizing the convenience and rapidity of the synthesis process (Anderson, Burks, & Harruna, 1988).
Potential Therapeutic Applications
Antidepressive Activity : Research on the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, indicated potential for further investigation in antidepressant activity (Yuan, 2012).
Anti-Inflammatory Activity : The synthesis and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were studied, showing potential inhibitory effects on LPS-induced NO secretion (Sun et al., 2019).
Anti-Influenza Virus Activity : Tricyclic compounds with a unique amine moiety related to this compound were synthesized and showed potent anti-influenza A virus activity (Oka et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)
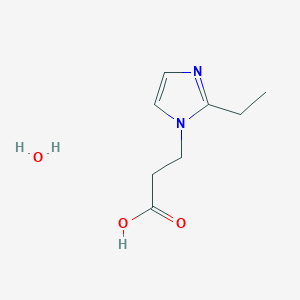
![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)
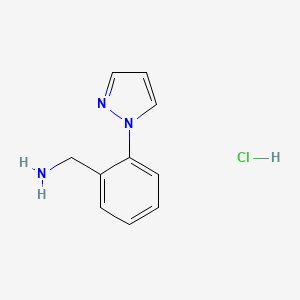
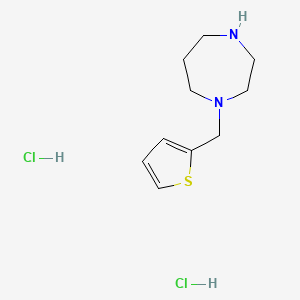

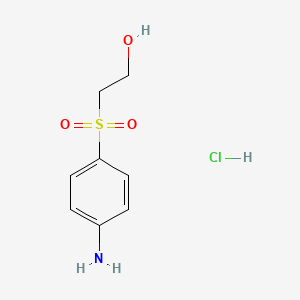
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
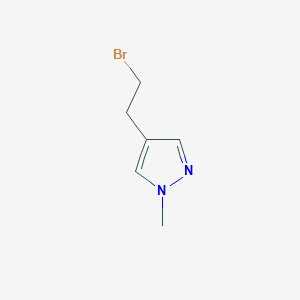
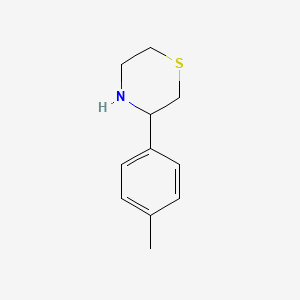
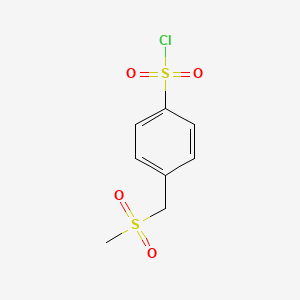

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
